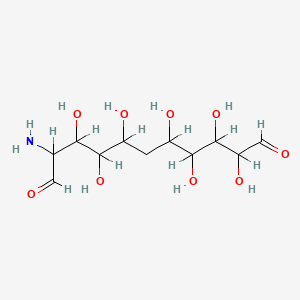
Tunicamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tunicamine is a complex organic compound with the molecular formula C11H21NO9. This compound is characterized by the presence of multiple hydroxyl groups and an amino group, making it highly reactive and versatile in various chemical reactions. It is also known by its IUPAC name, 2-amino-2,6-dideoxyundecodialdose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tunicamine typically involves multi-step organic synthesis techniques. One common method includes the protection of hydroxyl groups followed by selective deprotection and functional group transformations. The reaction conditions often require the use of protecting groups such as acetals or silyl ethers to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yield and purity. These methods are preferred due to their efficiency and environmentally friendly nature. The use of microbial fermentation and subsequent chemical modification is also a viable approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tunicamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
Tunicamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tunicamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, influencing metabolic processes. Its multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,4,5,6-tetrahydroxyhexanal: A simpler analog with fewer hydroxyl groups.
2-Amino-3,4,5,6,7-pentahydroxyheptanal: Another analog with an intermediate number of hydroxyl groups.
2-Amino-3,4,5,6,7,8-hexahydroxyoctanal: A compound with one less hydroxyl group compared to Tunicamine.
Uniqueness
This compound is unique due to its high number of hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
66054-53-3 |
|---|---|
Molecular Formula |
C11H21NO9 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-amino-3,4,5,7,8,9,10-heptahydroxyundecanedial |
InChI |
InChI=1S/C11H21NO9/c12-4(2-13)8(18)9(19)5(15)1-6(16)10(20)11(21)7(17)3-14/h2-11,15-21H,1,12H2 |
InChI Key |
WYCVCBXIFGHWMA-JHYMKVEASA-N |
SMILES |
C(C(C(C(C(C=O)N)O)O)O)C(C(C(C(C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)C(C(C(C(C=O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tunicamine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















